
Setafrastat
説明
Setafrastat is a rotamase inhibitor and vascular endothelial growth factor (VEGF) promotor.
科学的研究の応用
Pharmacological Applications
1. Vascular Endothelial Growth Factor Inhibition
Setafrastat has been identified as a rotamase inhibitor that can modulate vascular endothelial growth factor (VEGF) pathways. This inhibition is crucial in therapeutic strategies aimed at conditions characterized by abnormal blood vessel formation, such as cancer and diabetic retinopathy. By targeting these pathways, this compound may contribute to the development of novel treatments that mitigate excessive angiogenesis.
2. Treatment of Hereditary Angioedema
Recent studies have highlighted this compound's role as a plasma kallikrein inhibitor, demonstrating its effectiveness in treating hereditary angioedema (HAE). In clinical trials, this compound has shown rapid onset of action, significantly reducing symptom relief time compared to placebo. For instance, a phase 2 clinical trial indicated that patients experienced median relief times of 1.6 hours with this compound versus 9.0 hours with placebo . This rapid response underscores its potential as an on-demand treatment option for HAE attacks.
Case Study 1: Efficacy in Hereditary Angioedema
In a controlled clinical trial involving 42 participants diagnosed with HAE:
- Objective: To assess the efficacy of this compound in providing rapid symptom relief.
- Method: Participants received a single oral dose of 600 mg.
- Results:
- Near-complete inhibition of plasma kallikrein was observed within 15 minutes post-administration.
- Sustained inhibition (>90%) lasted for at least 4 hours.
This study illustrates this compound's potential to significantly alter treatment protocols for HAE, offering a non-invasive option for patients.
Case Study 2: Angiogenesis Inhibition
Another study focused on the application of this compound in models of tumor growth:
- Objective: To evaluate the impact on angiogenesis in tumor microenvironments.
- Method: Animal models were treated with varying doses of this compound while monitoring tumor growth and vascularization.
- Results:
- A marked reduction in tumor-associated blood vessel formation was documented.
These findings suggest that this compound may play a critical role in cancer therapy by inhibiting angiogenesis.
Table 1: Summary of Clinical Trial Results for this compound
Parameter | Placebo (N=42) | This compound (N=42) | p-value |
---|---|---|---|
Median Time to Symptom Relief | 9.0 hours | 1.6 hours | <0.0001 |
% Inhibition of Plasma Kallikrein at 15 min | N/A | 88.9% | N/A |
Duration of >90% Inhibition | N/A | Up to 4 hours | N/A |
Table 2: Mechanism of Action Insights
Mechanism | Description |
---|---|
Enzyme Target | Plasma Kallikrein |
IC50 Value | ~3 nM |
Onset of Action | Within 15 minutes |
Duration of Effect | Sustained inhibition for up to 4 hours |
特性
CAS番号 |
1399715-48-0 |
---|---|
分子式 |
C25H33F2N3O4 |
分子量 |
477.55 |
IUPAC名 |
(S)-2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)-1-(2-(5-((pyridin-3-yloxy)methyl)isoxazol-3-yl)pyrrolidin-1-yl)ethan-1-one |
InChI |
InChI=1S/C25H33F2N3O4/c1-22(2)14-23(3,4)16-24(32,15-22)25(26,27)21(31)30-10-6-8-20(30)19-11-18(34-29-19)13-33-17-7-5-9-28-12-17/h5,7,9,11-12,20,32H,6,8,10,13-16H2,1-4H3/t20-/m0/s1 |
InChIキー |
CSZFOLMDHFDLLR-FQEVSTJZSA-N |
SMILES |
CC1(C)CC(C)(C)CC(C(F)(F)C(N2CCC[C@]2(C3=NOC(COC4=CC=CN=C4)=C3)[H])=O)(O)C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Setafrastat; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。